molecular formula C8H13N2O5P B14644425 2-(Phosphonomethylamino)acetic acid;pyridine CAS No. 55024-48-1

2-(Phosphonomethylamino)acetic acid;pyridine

Cat. No.: B14644425
CAS No.: 55024-48-1
M. Wt: 248.17 g/mol
InChI Key: JWLOLVQUOXPBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phosphonomethylamino)acetic acid; pyridine is a compound that combines the properties of both phosphonomethylaminoacetic acid and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phosphonomethylamino)acetic acid; pyridine can be achieved through several methods. One common approach involves the reaction of phosphonomethylamine with glycine in the presence of pyridine as a catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as water or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Phosphonomethylamino)acetic acid; pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-(Phosphonomethylamino)acetic acid; pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Phosphonomethylamino)acetic acid; pyridine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phosphonomethylamino)acetic acid; pyridine is unique due to its combination of phosphonomethylamino and pyridine functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

CAS No.

55024-48-1

Molecular Formula

C8H13N2O5P

Molecular Weight

248.17 g/mol

IUPAC Name

2-(phosphonomethylamino)acetic acid;pyridine

InChI

InChI=1S/C5H5N.C3H8NO5P/c1-2-4-6-5-3-1;5-3(6)1-4-2-10(7,8)9/h1-5H;4H,1-2H2,(H,5,6)(H2,7,8,9)

InChI Key

JWLOLVQUOXPBMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.C(C(=O)O)NCP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.